molecular formula C14H19NO2 B7934411 N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide

Cat. No.: B7934411
M. Wt: 233.31 g/mol
InChI Key: TYFSOXNODYLMAL-RAIGVLPGSA-N
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Description

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a hydroxy group and a methyl group, and a benzamide moiety

Properties

IUPAC Name

N-[(1R,2R,4R)-4-hydroxy-2-methylcyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-9-12(16)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-6,10,12-13,16H,7-9H2,1H3,(H,15,17)/t10-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFSOXNODYLMAL-RAIGVLPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC[C@H]1NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions, starting from simple precursors such as cyclohexanone.

    Introduction of Substituents: The hydroxy and methyl groups are introduced onto the cyclohexyl ring through selective functionalization reactions. This may involve the use of reagents such as methyl iodide for methylation and sodium borohydride for reduction to introduce the hydroxy group.

    Coupling with Benzamide: The final step involves coupling the substituted cyclohexyl ring with benzamide. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: Sodium hydride (NaH), DMF, room temperature.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding with biological molecules, while the benzamide moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)formamide: Similar structure but with a formamide group instead of a benzamide group.

Uniqueness

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is unique due to its specific combination of a cyclohexyl ring with hydroxy and methyl substituents, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H21NO2
  • Molecular Weight : 259.35 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a cyclohexane ring with a hydroxyl group and a benzamide moiety, which contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity : Studies have demonstrated that this compound can significantly inhibit the production of pro-inflammatory mediators. For instance, it has been shown to reduce nitric oxide (NO) and prostaglandin E2 levels in lipopolysaccharide (LPS)-stimulated macrophages .
  • Inhibition of NF-κB Pathway : The compound appears to inhibit the activation of the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation .
  • MAPK Pathway Modulation : It also affects the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Observed Study Reference
Anti-inflammatoryInhibition of NO and PGE2 production
NF-κB pathway inhibitionReduced nuclear translocation of p65
MAPK pathway modulationAltered expression of inflammatory cytokines

Case Studies

  • In Vitro Studies : In a study using RAW 264.7 macrophage cells stimulated with LPS, this compound was found to significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent .
  • In Vivo Studies : Zebrafish larvae were utilized to assess the compound's effects in a living organism model. Treatment with the compound resulted in decreased NO production in response to inflammatory stimuli .
  • Therapeutic Potential : Given its anti-inflammatory properties, this compound may hold promise for treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.

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